Diethylaminoacetonitrile

Description

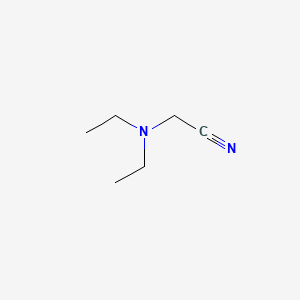

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPZSMIBSMMLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062781 | |

| Record name | (Diethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-02-4 | |

| Record name | 2-(Diethylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaminoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Diethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIETHYLAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468YW0H2FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Coordination Chemistry Involving Diethylaminoacetonitrile

Diethylaminoacetonitrile as a Nucleophilic Reagent in Organic Transformations

This compound, possessing a lone pair of electrons on the nitrogen atom and the ability to stabilize an adjacent carbanion, can act as a potent nucleophile in various organic reactions. purkh.com Its nucleophilic character is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The nucleophilicity of the α-amino carbon is significantly enhanced upon deprotonation, creating a carbanion that readily attacks electrophilic centers. This reactivity is fundamental to its participation in reactions such as:

Alkylation Reactions: The deprotonated form of this compound can react with alkyl halides to form α-substituted amino nitriles.

Aldol-type Condensations: It can add to carbonyl compounds, such as aldehydes and ketones, to yield β-amino-α-hydroxy nitriles.

Michael Additions: The nucleophilic carbanion can undergo conjugate addition to α,β-unsaturated systems.

The effectiveness of this compound as a nucleophile is influenced by factors such as the solvent, the nature of the base used for deprotonation, and the electrophile's reactivity. purkh.comlibretexts.org

Radical Pathways in this compound-Mediated Reactions

While often participating in ionic reactions, this compound can also be involved in radical-mediated transformations. These pathways typically involve the generation of a radical species at the α-amino carbon. Such radical intermediates can be formed through various methods, including single-electron transfer (SET) processes or the use of radical initiators.

Once formed, the α-amino nitrile radical can participate in a range of reactions, including:

Radical Additions: Addition to alkenes and alkynes to form new carbon-carbon bonds.

Radical Cyclizations: Intramolecular reactions to construct cyclic structures, which are valuable in the synthesis of heterocyclic compounds.

Coupling Reactions: Dimerization or cross-coupling with other radical species.

The regioselectivity and stereoselectivity of these radical reactions are often governed by the stability of the radical intermediates and transition states.

Electrophilic Activation and Reactivity Profiles of this compound

Although primarily known for its nucleophilic character, the nitrile group in this compound can be activated by electrophiles. This activation renders the nitrile carbon more susceptible to nucleophilic attack. For instance, treatment with a strong acid or a Lewis acid can protonate or coordinate to the nitrile nitrogen, enhancing the electrophilicity of the nitrile carbon. nih.gov

This electrophilic activation opens up reaction pathways such as:

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group to form the corresponding α-amino amide or carboxylic acid.

Addition of Nucleophiles: Activated nitrile can be attacked by various nucleophiles, leading to the formation of imines or other nitrogen-containing functional groups.

The reactivity profile of this compound is thus dual in nature, capable of acting as both a nucleophile (at the α-carbon) and, upon activation, an electrophile (at the nitrile carbon).

Transition State Analysis in this compound Transformations

Understanding the structure and energy of transition states is crucial for explaining the rates and selectivities of reactions involving this compound. nih.gov Computational methods, such as density functional theory (DFT), are often employed to model these transient species.

For nucleophilic substitution reactions involving this compound, the transition state typically involves the simultaneous formation of a new bond with the electrophile and the breaking of the bond to the leaving group. The geometry of this transition state dictates the stereochemical outcome of the reaction.

In radical reactions, the transition state analysis helps in predicting the regioselectivity of addition or cyclization reactions by comparing the energies of the different possible transition state structures. Factors such as steric hindrance and electronic effects play a significant role in determining the preferred reaction pathway. rsc.org

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. csbsju.edulibretexts.org For reactions involving this compound, kinetic experiments can help determine the order of the reaction with respect to each reactant, the rate constant, and the activation energy. wustl.edusavemyexams.com

For example, in a nucleophilic substitution reaction, if the rate is found to be dependent on the concentrations of both this compound and the electrophile, it suggests a bimolecular (SN2-type) mechanism. savemyexams.com Conversely, if the rate depends only on the concentration of the electrophile, a unimolecular (SN1-type) mechanism may be operative. savemyexams.com

The effect of solvent polarity, temperature, and catalysts on the reaction rate can also provide valuable insights into the reaction mechanism. researchgate.net

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

| Experiment | [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Stereochemical Control and Regioselectivity in this compound Transformations

The ability to control the stereochemistry and regioselectivity of reactions is a cornerstone of modern organic synthesis. fiveable.mefiveable.me In transformations involving this compound, achieving such control is crucial for the synthesis of complex, stereochemically defined molecules.

Stereochemical control refers to the preferential formation of one stereoisomer over another. youtube.com In reactions of this compound, this can be achieved by using chiral auxiliaries, chiral catalysts, or by substrate-controlled diastereoselective reactions. scu.edu.cn For example, the addition of the this compound-derived carbanion to a chiral aldehyde can lead to the formation of diastereomeric products in unequal amounts.

Regioselectivity is the preference for bond formation at one position over another. fiveable.me In reactions such as the alkylation of the ambident anion of this compound, regioselectivity (N-alkylation vs. C-alkylation) can be influenced by the counter-ion, solvent, and the nature of the electrophile. Similarly, in radical additions to unsymmetrical alkenes, the regioselectivity is determined by the relative stability of the resulting radical intermediates.

Coordination Chemistry of this compound with Metal Centers

The nitrogen atoms of the amino and nitrile groups in this compound can act as Lewis bases and coordinate to metal centers. libretexts.orgresearchgate.netatlanticoer-relatlantique.ca This coordination chemistry is fundamental to its use in catalysis and the formation of novel organometallic complexes. thieme-connect.com

This compound can act as a bidentate or a monodentate ligand. As a bidentate ligand, it can form a chelate ring with a metal ion, which often enhances the stability of the complex. The coordination can occur through the nitrogen of the diethylamino group and the nitrogen of the nitrile group. nih.gov

The coordination of this compound to a metal center can modulate its reactivity in several ways:

Activation: Coordination to a Lewis acidic metal center can enhance the electrophilicity of the nitrile group.

Stereocontrol: Chiral metal complexes containing this compound as a ligand can be used as catalysts for asymmetric transformations.

Stabilization: Coordination can stabilize reactive intermediates, such as carbanions or radicals, facilitating their formation and subsequent reactions.

The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all influence the structure and reactivity of the resulting metal-Diethylaminoacetonitrile complex. atlanticoer-relatlantique.ca

Ligand Properties and Binding Modes of this compound

This compound has demonstrated its capability to act as a versatile ligand in coordination chemistry. Its bifunctional nature, possessing both a nitrogen donor from the amino group and a nitrile functionality, allows for various modes of binding to a metal center.

Research has shown that this compound can function as a bidentate ligand, forming chelate rings with metal ions. In a notable study, coordination compounds were prepared between this compound and halides of Group IV elements. acs.orgunibo.it Analytical and spectroscopic evidence strongly suggested the formation of a chelate structure where the ligand coordinates to the metal center through both the triple bond of the nitrile group and the nitrogen atom of the diethylamino group. This mode of binding is significant as coordination through the triple bond of a nitrile is not commonly observed. acs.orgunibo.it

The broader class of α-aminonitriles, to which this compound belongs, are recognized as potential bidentate ligands that coordinate through the nitrogen atoms of both the amino and nitrile groups. researchgate.netacs.orguniovi.esiosrjournals.org This chelation can enhance the stability of the resulting metal complex.

The coordination of this compound to a metal center can be characterized by changes in its vibrational spectra. For instance, the stretching frequency of the C≡N bond is a sensitive probe of the coordination environment. Upon coordination of the nitrile nitrogen to a metal, a shift in the C≡N stretching frequency in the infrared (IR) spectrum is typically observed. The magnitude and direction of this shift can provide information about the nature and strength of the metal-ligand bond.

Table 1: Coordination Complexes of this compound and Related α-Aminonitriles

| Metal Center/Acceptor | Other Ligands/Anions | Proposed Binding Mode of Aminonitrile | Key Spectroscopic Evidence | Reference |

| Group IV Element Halides | Halides (Cl, Br) | Bidentate (N-amino, N-nitrile) | Shift in C≡N stretching frequency | acs.orgunibo.it |

| Fe(II), Co(II), Ni(II), Cu(II) | Chloride | Bidentate (N-amino, N-nitrile) | Shifts in N-H and C≡N stretching frequencies | uniovi.es |

| Co(II), Cu(II), Cd(II), Zn(II) | Nitrate, Acetate | Bidentate (N-amino, N-nitrile) | Shifts in N-H and C≡N stretching frequencies | acs.org |

Reactivity of Coordinated this compound in Organometallic Systems

The coordination of this compound to a metal center not only alters the properties of the metal but also significantly modifies the reactivity of the ligand itself. The electron-withdrawing nature of the metal center can activate the coordinated this compound towards various chemical transformations.

One of the most well-documented reactions of coordinated nitriles is their susceptibility to nucleophilic attack. unibo.itmdpi.com For instance, the carbon atom of the nitrile group becomes more electrophilic upon coordination, making it a target for nucleophiles like water or hydroxide (B78521) ions. This can lead to the hydrolysis of the nitrile to the corresponding amide. While specific studies on the hydrolysis of coordinated this compound are not extensively detailed in the literature reviewed, the general principle of nitrile activation upon coordination is well-established. iitd.ac.in The rate of hydrolysis of a coordinated nitrile can be significantly enhanced compared to the free ligand. iitd.ac.in

Ligand substitution is another fundamental reaction in organometallic chemistry. scispace.comkccollege.ac.indalalinstitute.comlibretexts.org In complexes where this compound is coordinated, it can potentially be displaced by other stronger donor ligands. The kinetics and thermodynamics of such substitution reactions would depend on several factors, including the nature of the metal, the other ligands in the coordination sphere, and the incoming ligand.

Furthermore, reactions can occur at the diethylamino group or the methylene (B1212753) bridge of the coordinated ligand. The coordination to a metal can influence the acidity of the protons on the carbon adjacent to the nitrile group, potentially facilitating deprotonation and subsequent reactions. researchgate.net

While the catalytic applications of organometallic complexes containing this compound are not widely reported, the modification of its reactivity upon coordination suggests potential for its use in designing catalysts for various organic transformations. The activation of the nitrile group could be harnessed for catalytic hydration or addition reactions.

Table 2: General Reactivity of Coordinated Nitriles in Organometallic Systems

| Reaction Type | Description | Potential Outcome for Coordinated this compound | General References |

| Nucleophilic Addition | Attack of a nucleophile (e.g., H₂O, OH⁻, R⁻) on the electrophilic carbon of the coordinated nitrile. | Hydrolysis to diethylaminoacetamide. Addition of organometallic reagents to form new C-C bonds. | unibo.itmdpi.comiitd.ac.inmsu.edu |

| Ligand Substitution | Displacement of the coordinated this compound by another ligand. | Formation of a new complex with the incoming ligand. | scispace.comkccollege.ac.indalalinstitute.comlibretexts.org |

| Reductive Coupling | Dimerization of two coordinated nitrile ligands. | Formation of a diiminato complex. | acs.org |

| Deprotonation | Removal of a proton from the α-carbon. | Formation of a carbanionic intermediate that can undergo further reactions. | researchgate.net |

Computational Chemistry Approaches for Diethylaminoacetonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energy of its electrons. ornl.gov These first-principles calculations can predict molecular characteristics without reliance on experimental data, making them invaluable for studying specific chemical systems. scribd.comlibretexts.org

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, including molecules like Diethylaminoacetonitrile. wikipedia.org It is based on the principle that the ground-state properties of a molecule are a unique function of its electron density. mdpi.com This approach is generally less computationally intensive than other high-level methods, offering a favorable balance between accuracy and cost for many applications. wikipedia.orgrsc.org

Applications of DFT for this compound and related systems include:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

Electronic Property Calculation: Calculating properties such as dipole moments, atomic charges, and molecular orbital energies. researchgate.net

Reactivity Prediction: Using calculated electronic descriptors to identify reactive sites within the molecule. For instance, regions of high electron density are potential sites for electrophilic attack. mdpi.com

Vibrational Analysis: Simulating infrared (IR) spectra to identify characteristic vibrational frequencies, which can aid in experimental characterization. nih.gov

| Property/Application | Description | Relevance to this compound |

|---|---|---|

| Geometric Optimization | Finds the lowest energy structure of the molecule. | Predicts the precise bond lengths and angles of the ground state. |

| Electronic Structure | Calculates the distribution of electrons and orbital energies. researchgate.net | Provides insight into bonding, charge distribution, and dipole moment. |

| Reactivity Indices | Uses concepts like Fukui functions or electrostatic potential maps to predict reactive sites. mdpi.com | Identifies which atoms are susceptible to nucleophilic or electrophilic attack. |

| Thermodynamic Properties | Computes enthalpy, entropy, and Gibbs free energy. researchgate.net | Assesses the stability of the molecule and the feasibility of its formation reactions. |

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters or experimental data. scribd.comwikipedia.org These methods are among the most accurate computational techniques available but are often limited to smaller molecular systems due to their high computational cost. scribd.comlibretexts.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational description of the molecular orbitals. wikipedia.org More advanced (post-Hartree-Fock) methods systematically improve upon the HF approximation to include the effects of electron correlation, which is crucial for high-accuracy predictions.

For a molecule like this compound, ab initio calculations can be employed to:

Provide a highly accurate benchmark for energies and properties, which can be used to validate results from less computationally demanding methods like DFT. scribd.com

Investigate reaction mechanisms and transition states where electron correlation effects are particularly important. researchgate.net

Study excited electronic states, which are often poorly described by simpler methods.

A state-of-the-art ab initio computational approach was successfully used to map the full free energy landscape for the formation of glycine, a process that involves aminoacetonitrile (B1212223) intermediates. researchgate.net This demonstrates the power of these methods in providing a detailed, step-by-step understanding of complex reactions relevant to the chemistry of this compound. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons occupy delocalized orbitals that extend over the entire molecule. libretexts.org Within this framework, two key orbitals are of particular interest for understanding chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest-energy electronic excitation. schrodinger.com A small HOMO-LUMO gap generally suggests high reactivity. researchgate.net

In this compound, the electronic character is influenced by both the electron-donating diethylamino group and the electron-withdrawing nitrile group. Computational analysis can reveal how these groups interact to shape the frontier orbitals. rsc.org The lone pair on the tertiary nitrogen atom is expected to contribute significantly to the HOMO, making it a primary site for electrophilic attack. The π* anti-bonding orbital of the nitrile group (C≡N) is expected to be a major component of the LUMO, making the nitrile carbon a site for nucleophilic attack.

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Dimethylaminoazobenzene (in acetonitrile) researchgate.net | -5.46 | -1.89 | 3.57 |

| Designed Dye MC2 (in acetonitrile) researchgate.net | - | - | 2.63 |

| Acetonitrile (B52724) umd.edu | - | - | ~7.5 (Experimental) |

Note: The data is illustrative and derived from studies on structurally related molecules or solvents to provide context. Specific values for this compound would require dedicated calculations.

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling combines data analytics and machine learning algorithms with chemical principles to forecast the outcomes of chemical processes. theirmindia.orgcohere.com For this compound, this approach can be used to predict its reactivity in various chemical environments and the selectivity of its reactions.

The process typically involves:

Data Generation: Using quantum chemical methods (like DFT) to calculate a wide range of descriptors (e.g., atomic charges, bond orders, orbital energies) for this compound and potential reactants. orientjchem.org

Model Training: Employing machine learning algorithms to find correlations between these descriptors and experimentally known reaction outcomes (e.g., yield, product ratios). nih.gov

Prediction: Using the trained model to forecast the reactivity and selectivity of this compound in new, untested conditions. wickerlab.org

This synergy between first-principles calculations and machine learning can significantly accelerate the discovery of new synthetic routes. orientjchem.org For example, machine learning potentials have been used to construct free energy profiles for reactions involving aminoacetonitriles, demonstrating the ability to model complex reaction pathways computationally. researchgate.net

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com this compound has several rotatable bonds, including the C-N bonds of the ethyl groups and the C-C bond connecting the amino and nitrile functionalities. Rotations around these bonds lead to various conformers, each with a different potential energy. orgosolver.com

Simulation of Spectroscopic Signatures for Mechanistic Validation

A powerful application of computational chemistry is the simulation of various types of spectra. nhr4ces.de By calculating spectroscopic properties from the computed electronic structure, a direct link can be established between a theoretical model and experimental measurements. d-nb.info A close match between the simulated and experimental spectrum provides strong validation for the accuracy of the computed molecular structure and the mechanistic insights derived from it. altex.org

For this compound, several spectroscopic signatures can be simulated:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

X-ray Photoelectron Spectroscopy (XPS): Advanced methods can simulate core-level spectra, which provide information about the chemical state and electronic environment of individual atoms within the molecule. warwick.ac.uk

This ability to simulate spectra is crucial for mechanistic validation. If a reaction intermediate is proposed, its theoretical spectrum can be calculated and compared to experimental data to confirm or deny its existence during the reaction. d-nb.info

Synthetic Applications and Transformations of Diethylaminoacetonitrile in Organic Synthesis

Diethylaminoacetonitrile as a Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov The synthesis of these ring systems is a central theme in organic chemistry. While a multitude of synthetic strategies exist for constructing these cyclic structures, the direct utilization of this compound for the synthesis of common heterocycles like pyridines and pyrimidines is not extensively documented in the scientific literature.

However, the inherent reactivity of the nitrile and the amino functionalities in this compound suggests its potential as a synthon for various heterocyclic systems. For instance, the nitrile group can undergo cyclization reactions with suitable dinucleophiles to form five- or six-membered rings. Conceptually, this compound could react with 1,3-dicarbonyl compounds or their equivalents in the presence of a suitable catalyst to potentially form substituted pyridones or other related heterocyclic structures.

General strategies for pyridine and pyrimidine synthesis often involve the condensation of ammonia (B1221849) or amidines with dicarbonyl compounds. nih.govlibretexts.org While this compound does not fit the typical profile of a precursor for these specific reactions, its structural elements could be leveraged in alternative cyclization strategies. For example, the α-amino nitrile moiety could, under specific conditions, act as a C-N-C synthon. Further research is required to explore and establish the utility of this compound as a direct precursor for a broad range of nitrogen-containing heterocycles.

Utility in the Synthesis of α-Branched Amines and Unnatural Amino Acids

The synthesis of α-branched amines and unnatural amino acids is of significant interest in medicinal chemistry and chemical biology, as these motifs can impart unique biological activities and conformational constraints to peptides and other bioactive molecules. nih.govnih.gov

α-Branched Amines:

One of the key synthetic applications of α-amino nitriles, including this compound, is their function as "masked" or "latent" acyl anion equivalents. pressbooks.pub The proton α to the nitrile group is acidic and can be removed by a strong base to generate a carbanion. This carbanion is stabilized by the adjacent nitrogen atom and the electron-withdrawing nitrile group. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Subsequent reduction of the nitrile group and cleavage of the N-C bond can lead to the formation of α-branched amines.

This strategy provides a powerful method for the synthesis of sterically hindered amines that can be challenging to prepare via traditional methods like reductive amination. libretexts.orgchemscene.com The general transformation can be represented as follows:

| Reactant 1 | Reactant 2 | Base | Product (after reduction) |

| This compound | Alkyl Halide (R-X) | Strong Base (e.g., LDA) | α-Branched Primary Amine |

Unnatural Amino Acids:

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. escholarship.orgarkema.comtcichemicals.com The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

While the classical Strecker synthesis utilizes ammonia, variations using primary or secondary amines can lead to N-substituted amino acids. arkema.com In principle, this compound could be envisioned to participate in Strecker-type reactions. For example, it could potentially react with an aldehyde in the presence of a cyanide source to form an intermediate that, upon hydrolysis, would yield an N,N-diethyl-α-amino acid. However, specific examples of this direct application of this compound in the synthesis of unnatural amino acids are not readily found in the literature. The more common approach involves the synthesis of α-aminonitriles as key intermediates, which are then hydrolyzed to the corresponding amino acids.

Role in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govfrontiersin.orgescholarship.org This approach is highly valued for its efficiency and ability to generate diverse molecular libraries for drug discovery and other applications. Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. osti.gov The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. nih.govnih.govnih.gov

While this compound contains an amine functionality, its direct application as the amine component in the Ugi reaction is not a typical example found in the literature. The primary or secondary amine is usually the nitrogen source in this reaction. Similarly, in the Passerini reaction, there is no direct role for a molecule like this compound.

However, the functionalities present in this compound could be utilized to synthesize precursors for MCRs. For instance, the nitrile group could be transformed into an isocyanide, which could then participate in Passerini or Ugi reactions. Alternatively, the diethylamino group could be part of a larger molecule that also contains a carboxylic acid or aldehyde functionality, which could then undergo an intramolecular MCR.

Integration into Natural Product Synthesis Strategies

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. researchgate.netmdpi.commsesupplies.com While the direct incorporation of the entire this compound molecule into a natural product skeleton is not a widely reported strategy, its constituent functional groups and the synthetic transformations it can undergo make it a potential precursor to key intermediates in natural product synthesis.

The ability of α-amino nitriles to act as acyl anion equivalents, as discussed in section 5.2, could be a valuable tool in the construction of complex carbon skeletons found in natural products. This approach allows for the formation of sterically congested carbon-carbon bonds, which can be a significant challenge in total synthesis.

Furthermore, the synthesis of unnatural amino acids, for which α-amino nitriles are key precursors, is relevant to the synthesis of modified peptides and other natural products containing non-proteinogenic amino acid residues.

This compound in Catalytic Reactions

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful area of synthetic chemistry. While this compound possesses a tertiary amine, a common functional group in many organocatalysts, there is no significant body of literature describing its direct application as a catalyst.

It is more likely that this compound would serve as a precursor for the synthesis of more complex molecules that are then employed as catalysts or ligands in metal-catalyzed reactions. For example, the nitrile group could be elaborated into a chelating moiety for a metal center.

Applications in the Synthesis of Precursors for Agrochemicals and Pharmaceutical Intermediates

The structural motifs accessible from this compound are relevant to the synthesis of both agrochemicals and pharmaceuticals. Nitrogen-containing compounds are a cornerstone of both industries. tcichemicals.com

The utility of this compound as a precursor for α-branched amines and potentially for unnatural amino acids makes it a valuable starting material for the synthesis of pharmaceutically active compounds. Many drugs contain complex amine or amino acid substructures that are critical for their biological activity.

In the agrochemical field, various herbicides, fungicides, and insecticides are nitrogen-containing molecules. The reactivity of the nitrile and amino groups in this compound could be exploited to synthesize heterocyclic or acyclic structures with potential pesticidal activity. For example, the nitrile group is a common feature in certain classes of insecticides.

While specific, large-scale industrial applications of this compound as a direct precursor to commercial agrochemicals or pharmaceuticals are not widely publicized, its versatility as a synthetic building block suggests its potential in the research and development of new active ingredients in these fields.

Design and Synthesis of Diethylaminoacetonitrile Derivatives and Analogs

Methodologies for Structural Modification of Diethylaminoacetonitrile

The principal strategy for modifying this compound hinges on its role as a "latent acyl carbanion". researchgate.netresearchgate.net This concept involves the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various substituents at the α-position.

Key methodologies for structural modification include:

Alkylation: The carbanion can be alkylated by reacting it with alkyl halides, leading to α-substituted derivatives.

Aldol-type Reactions: Reaction with aldehydes and ketones yields β-hydroxy-α-aminonitriles.

Michael Addition: The carbanion can act as a nucleophile in conjugate additions to α,β-unsaturated systems. beilstein-journals.org

Functionalization of the Amino Group: The secondary amine of the diethylamino group can undergo reactions such as acylation.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to form a primary amine, leading to ethylenediamine (B42938) derivatives. researchgate.netgoogleapis.com It can also be used to synthesize heterocyclic structures like amidines. researchgate.net

The choice of methodology allows chemists to systematically alter the molecule's properties by introducing new functional groups and structural motifs.

Synthesis of Halogenated and Substituted this compound Derivatives

The introduction of halogen atoms or substituted aryl groups onto the this compound framework is a common strategy to modulate the electronic and steric properties of the resulting derivatives. A notable example is the synthesis of derivatives bearing substituted phenyl rings at the α-carbon.

One such derivative is 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile. The synthesis of this and similar compounds can be achieved through the reaction of the this compound carbanion with a corresponding electrophile, such as a substituted benzyl (B1604629) halide, or through a multicomponent reaction like the Strecker synthesis using a substituted aldehyde, an amine source, and a cyanide source.

Table 1: Examples of Substituted this compound Derivatives This is an interactive table. Click on the headers to sort the data.

| Derivative Name | Substituent(s) | Potential Synthetic Route |

|---|---|---|

| 2-Phenyl-2-(diethylamino)acetonitrile | Phenyl | Alkylation with Benzyl Bromide |

| 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile | 4-Chlorophenyl | Strecker reaction with 4-chlorobenzaldehyde |

| 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile | 3,4-Dichlorophenyl | Alkylation or Strecker-type synthesis |

Preparation of N-Acyl and Other Functionalized this compound Analogs

Functionalization of the this compound core can be achieved by targeting either the nitrogen atom or the nitrile group, leading to a wide range of analogs with distinct chemical properties.

N-Acylation: The nitrogen atom of the diethylamino group can be acylated using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction converts the tertiary amine into an amide functionality, which significantly alters the electronic environment of the nitrogen atom, reducing its basicity and nucleophilicity.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into several other groups:

Amides and Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile first yields an amide (diethylaminoacetamide) and, upon further hydrolysis, the corresponding carboxylic acid (diethylaminoacetic acid).

Amines: Reduction of the nitrile group, for instance through catalytic hydrogenation, produces a diamine, N,N-diethyl-1,2-ethanediamine. googleapis.com

Amidines: The nitrile can react with amines or other nitrogen nucleophiles to form substituted amidine derivatives. researchgate.net

These transformations allow for the synthesis of amino acid analogs, diamines, and various heterocyclic precursors from the this compound scaffold. beilstein-journals.org

Table 2: Functionalized Analogs of this compound This is an interactive table. Click on the headers to sort the data.

| Analog Class | Functional Group Introduced | Synthetic Method |

|---|---|---|

| N-Acyl Derivative | Amide | Reaction with Acyl Chloride |

| Amide Derivative | Carboxamide | Hydrolysis of Nitrile |

| Amino Acid Derivative | Carboxylic Acid | Complete Hydrolysis of Nitrile |

| Diamine Derivative | Primary Amine | Reduction of Nitrile googleapis.com |

Stereoselective Synthesis of Chiral this compound Derivatives

When the α-carbon of a this compound derivative is substituted with a group other than hydrogen, it becomes a chiral center. The stereoselective synthesis of a specific enantiomer or diastereomer is crucial when these derivatives are intended for applications where chirality is important. Several established strategies in asymmetric synthesis can be applied. metu.edu.trencyclopedia.pub

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule (e.g., at the nitrogen atom), which then directs the stereochemical outcome of a subsequent reaction at the α-carbon. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: An external chiral catalyst (e.g., an organocatalyst or a metal complex with a chiral ligand) can be used to control the enantioselectivity or diastereoselectivity of the reaction. researchgate.net For example, a catalytic asymmetric Mannich-type reaction could be employed to synthesize chiral vicinal diamine precursors. researchgate.net Similarly, photoredox catalysis provides a modern avenue for stereoselective radical additions. rsc.org

Substrate-Controlled Diastereoselection: If the this compound carbanion is reacted with a chiral electrophile, the inherent stereochemistry of the electrophile can influence the formation of the new stereocenter, leading to one diastereomer in excess. The conjugate addition of related nucleophiles to chiral α,β-unsaturated esters is a known method for producing chiral β-amino acids with high stereoselectivity. beilstein-journals.org

Kinetic Resolution: A racemic mixture of a chiral derivative can be resolved by reacting it with a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

These methods enable the synthesis of optically active this compound derivatives, which are valuable as building blocks for chiral ligands and other enantiomerically pure compounds. google.com

Structure-Reactivity Relationships in this compound Derivative Design

The design of this compound derivatives is guided by an understanding of how structural modifications influence chemical reactivity. scribd.com The principles of structure-reactivity relationships (SAR) allow for the prediction of a derivative's chemical properties based on its molecular structure. frontiersin.orgnih.gov

Electronic Effects: The electronic nature of substituents has a profound impact on the reactivity of the molecule.

α-Substituents: Introducing an electron-withdrawing group (EWG), such as a dichlorophenyl group, at the α-carbon increases the acidity of the α-proton (if one remains). This facilitates the formation of the carbanion. Conversely, an electron-donating group (EDG) would decrease the acidity of the α-proton.

N-Substituents: An N-acyl group is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the nitrogen atom.

Steric Effects: The size of the substituents can influence reaction rates and regioselectivity through steric hindrance.

Bulky groups at the α-carbon can shield this position from attack by nucleophiles or electrophiles.

Large substituents on the nitrogen can hinder reactions involving the amine itself or the nearby α-carbon.

Functional Group Interplay: The introduction of new functional groups creates new reactive sites and can alter the reactivity of existing ones. For example, the synthesis of a β-hydroxy derivative by reacting the carbanion with an aldehyde introduces a hydroxyl group that can participate in subsequent reactions, such as cyclization or elimination. This interplay is a key consideration in the multistep synthesis of complex molecules from a this compound starting point. mdpi.com Computational studies and kinetic analysis can further quantify these relationships, enabling more precise molecular design. rsc.orgnih.gov

Advanced Analytical Methodologies for Diethylaminoacetonitrile and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of Diethylaminoacetonitrile and its derivatives from complex mixtures. These methods are pivotal in various stages of chemical research and industry, from reaction monitoring to quality control of the final product.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. wjpmr.comasianjpr.com The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired separation with adequate resolution, sensitivity, and speed. thermofisher.comscispace.com

The process typically begins with method scouting , where various combinations of stationary phases (columns) and mobile phases (eluents) are screened to find the most promising conditions for separation. thermofisher.com For aminonitriles, reversed-phase chromatography is often a suitable starting point, utilizing a nonpolar stationary phase and a polar mobile phase. scispace.com The choice of column chemistry and mobile phase composition, including pH and organic modifiers, significantly influences the retention and selectivity of the separation. thermofisher.com

Following scouting, method optimization is performed to fine-tune the separation. thermofisher.com This iterative process may involve adjusting the gradient profile, flow rate, and column temperature to achieve optimal resolution between this compound, its derivatives, starting materials, and any potential impurities. The goal is to obtain symmetrical peak shapes and sufficient retention times for accurate quantification. wjpmr.com

Robustness testing is a critical step to evaluate the method's reliability under small, deliberate variations in parameters such as mobile phase composition, pH, and flow rate. thermofisher.comscispace.com This ensures the method remains accurate and precise during routine use. Finally, method validation is conducted to formally document that the analytical procedure is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. wjpmr.comthermofisher.com

Table 1: Key Stages in HPLC Method Development

| Stage | Objective | Key Parameters to Consider |

| Method Scouting | To identify a suitable column and mobile phase for initial separation. thermofisher.com | Column chemistry (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724)/water, methanol/water), pH, buffer selection. thermofisher.com |

| Method Optimization | To achieve the best possible resolution, speed, and reproducibility. thermofisher.com | Gradient slope, flow rate, column temperature, injection volume. wjpmr.comthermofisher.com |

| Robustness Testing | To assess the method's reliability with minor variations in parameters. thermofisher.com | Mobile phase pH, organic modifier percentage, flow rate, column temperature. scispace.com |

| Method Validation | To confirm the method is fit for its intended purpose. thermofisher.com | Linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ). wjpmr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduspectroinlets.com This combination allows for the effective identification and quantification of volatile and semi-volatile compounds like this compound. wikipedia.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase within the column. etamu.eduspectroinlets.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. wikipedia.org

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which is crucial for its identification. The mass-to-charge ratio (m/z) of the molecular ion and its fragments can be used to elucidate the structure of the analyte. etamu.edu For this compound, with a molecular weight of 112.18 g/mol , the mass spectrum would be expected to show a molecular ion peak at m/z 112. koreascience.kr The fragmentation pattern would likely involve the loss of ethyl groups or the nitrile group, providing further structural confirmation. GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

Advanced Separation Techniques (e.g., Chiral Chromatography)

While this compound itself is not chiral, its derivatives, particularly α-aminonitriles synthesized via reactions like the Strecker synthesis, can possess a stereogenic center at the α-carbon. mdpi.com The separation of these enantiomers is crucial in fields such as pharmaceuticals, where different enantiomers can exhibit distinct biological activities. chromatographyonline.com Chiral chromatography is the primary technique employed for this purpose. run.edu.ng

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cz These CSPs can be based on various selectors, including polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. csfarmacie.czelementlabsolutions.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. csfarmacie.cz Polysaccharide-based CSPs are widely used due to their broad applicability with various mobile phases, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comelementlabsolutions.com

For the chiral separation of α-aminonitrile derivatives, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are employed. sigmaaldrich.comacs.org The development of a chiral separation method involves screening different chiral columns and mobile phase systems to find conditions that provide adequate resolution between the enantiomers.

Spectroscopic Characterization Techniques (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound. Beyond simple identification, these methods are indispensable for unambiguous structural elucidation and for analyzing the vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. ebsco.comazooptics.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.netmdpi.com

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons are all used to assign the structure. azooptics.com

For this compound, the expected ¹H NMR signals would be:

A triplet for the methyl protons (CH₃) of the ethyl groups, coupled to the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (-CH₂-) of the ethyl groups, coupled to the adjacent methyl protons.

A singlet for the methylene protons of the acetonitrile group (-CH₂CN), as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. mdpi.com Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often leading to less signal overlap. azooptics.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.0 | Triplet | -CH₂CH₃ |

| ~2.6 | Quartet | -CH₂ CH₃ | |

| ~3.5 | Singlet | -CH₂ CN | |

| ¹³C NMR | ~13 | -CH₂CH₃ | |

| ~45 | -CH₂ CH₃ | ||

| ~40 | -CH₂ CN | ||

| ~117 | -C≡N |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Specific literature values indicate a ¹³C NMR shift for the nitrile carbon at approximately 116.1 ppm and the carbons of the diethylamino group at 13.1 and 45.1 ppm. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com These vibrations are specific to the types of bonds present and their environment within the molecule, providing a characteristic "fingerprint." photothermal.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecule's dipole moment. photothermal.comedinst.com For this compound, key characteristic absorption bands would be:

C≡N Stretch: A strong and sharp absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The nitrile group is a particularly good infrared probe because its absorption occurs in a region of the spectrum that is often free from other interfering bands. researchgate.net For this compound, this has been reported around 2212 cm⁻¹. rsc.org

C-N Stretch: The stretching vibration of the C-N bonds in the diethylamino group typically appears in the 1250-1020 cm⁻¹ region for tertiary aliphatic amines. spcmc.ac.in

C-H Stretch: Absorptions due to the stretching of C-H bonds in the ethyl and methylene groups are expected just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. photothermal.com For this compound, the C≡N stretch would also be observable in the Raman spectrum, often as a strong band. core.ac.uk The C-C and C-N backbone vibrations would also be Raman active. core.ac.uk The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.comedinst.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Reported IR Frequency (cm⁻¹) | Expected Raman Activity |

| Nitrile (-C≡N) | Stretch | 2260-2220 spectroscopyonline.com | 2212 rsc.org | Strong |

| Tertiary Amine (R₃N) | C-N Stretch | 1250-1020 spcmc.ac.in | - | Medium |

| Alkane (C-H) | Stretch | 3000-2850 libretexts.org | - | Medium |

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. wikipedia.org For this compound, electron impact (EI) ionization would typically be used. In this process, the molecule is bombarded with high-energy electrons, causing the removal of one electron to form a positively charged molecular ion (M•+). uni-saarland.de This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. msu.edulibretexts.org The resulting fragmentation pattern serves as a "fingerprint" that is invaluable for structural confirmation. msu.edu

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process is favored because it leads to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, the molecular ion has an m/z corresponding to its molecular weight. The presence of the nitrogen atom dictates that the molecular ion peak will have an odd m/z value, a key characteristic for compounds containing an odd number of nitrogen atoms. libretexts.org

The primary fragmentation pathways for this compound would involve the cleavage of bonds alpha to the tertiary amine nitrogen. The loss of the largest alkyl group is often the most favorable pathway. miamioh.edu

A summary of the expected key fragments for this compound in an EI-mass spectrum is presented below.

Interactive Table: Predicted Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Fragmentation Pathway |

| 112 | Molecular Ion | [C₆H₁₂N₂]⁺• | - | Initial ionization of the parent molecule |

| 97 | M-15 | [C₅H₉N₂]⁺ | •CH₃ | Beta-cleavage, loss of a methyl radical from an ethyl group |

| 83 | M-29 | [C₄H₇N₂]⁺ | •CH₂CH₃ | Alpha-cleavage, loss of an ethyl radical |

| 72 | M-40 | [C₄H₁₀N]⁺ | •CH₂CN | Alpha-cleavage, loss of a cyanomethyl radical |

| 44 | - | [C₂H₄N]⁺ | C₄H₈N | Further fragmentation of larger ions |

| 42 | - | [C₂H₄N]⁺ | C₄H₈ | Fragmentation involving the nitrile group |

Principles of Analytical Method Development and Validation

The development and validation of analytical methods are foundational activities in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. americanpharmaceuticalreview.com An analytical method is a detailed procedure for the identification, quantification, or characterization of a substance. labmanager.com The objective of method development is to create a procedure that is suitable for its intended purpose, while method validation is the documented process of demonstrating this suitability. globalresearchonline.neteuropa.euwjarr.com

These processes are governed by internationally recognized standards, primarily the guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2) and ICH Q14. europa.eugmp-compliance.org These guidelines provide a framework for developing robust methods and defining the parameters required for validation, ensuring that the analytical data generated is accurate, reliable, and reproducible. labmanager.comparticle.dk The ultimate goal is to establish a well-understood and controlled analytical procedure that consistently delivers trustworthy results throughout the lifecycle of a product. gmp-compliance.orgpharm-int.com

Application of Quality by Design (QbD) in Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives. biomedpharmajournal.orgrjptonline.org When applied to analytical methods, this is termed Analytical QbD (AQbD). nih.gov The AQbD approach moves away from traditional, often empirical "one-factor-at-a-time" (OFAT) development towards a more holistic understanding of the method. waters.comamericanpharmaceuticalreview.com

The process starts with defining an Analytical Target Profile (ATP) , which is a prospective summary of the performance requirements for the method. rjptonline.orgfda.gov The ATP outlines what the method needs to measure and the level of performance required, including criteria for accuracy and precision. rjptonline.org Following the ATP, a risk assessment (e.g., using an Ishikawa or fishbone diagram) is performed to identify Critical Method Parameters (CMPs)—such as pH, mobile phase composition, or column temperature—that could significantly impact the Critical Method Attributes (CMAs), which are the performance characteristics like peak resolution or retention time. mdpi.com The goal is to establish a Method Operable Design Region (MODR), or "design space," which is a multidimensional space of operating parameters within which the method is proven to be robust and reliable. biomedpharmajournal.orgnih.gov

Interactive Table: Example Analytical Target Profile (ATP) for an HPLC Assay of this compound

| Attribute | Target Criteria for Quantitative Assay |

| Analyte | This compound |

| Matrix | Bulk Drug Substance |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection |

| Accuracy | 98.0% - 102.0% recovery of the nominal concentration |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Linearity (r²) | ≥ 0.999 over the concentration range |

| Quantification Range | 80% to 120% of the nominal assay concentration |

| Specificity | The method must be able to resolve this compound from any process impurities and degradation products with a resolution (Rs) > 2.0. |

Design of Experiments (DoE) for Method Optimization and Robustness

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently optimize and assess the robustness of an analytical method. mt.comnih.gov Unlike the OFAT approach where variables are tested sequentially, DoE allows for the simultaneous and systematic variation of multiple method parameters (factors). americanpharmaceuticalreview.comsmatrix.com This approach not only requires fewer experimental runs but also reveals crucial information about interactions between factors, which OFAT cannot detect. americanpharmaceuticalreview.com

By conducting a series of structured experiments, DoE helps to identify the optimal settings for critical method parameters and to define the design space. waters.comamericanpharmaceuticalreview.com Statistical models are generated from the experimental data, which can predict method performance under different conditions. smatrix.com This allows for a deep understanding of method robustness, which is the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. waters.com

Interactive Table: Example DoE for HPLC Method Optimization for this compound

| Factors (Critical Method Parameters) | Low Level (-1) | High Level (+1) | Responses (Critical Method Attributes) |

| Mobile Phase pH | 3.0 | 5.0 | Peak Tailing Factor |

| Column Temperature (°C) | 30 | 40 | Resolution (Rs) between this compound and impurities |

| % Organic Modifier (e.g., Acetonitrile) | 45% | 55% | Retention Time (Rt) |

| Flow Rate (mL/min) | 0.8 | 1.2 | Analysis Run Time |

Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification, Robustness, System Suitability)

Method validation is performed according to the ICH Q2(R2) guideline, which outlines the specific performance characteristics that must be evaluated. europa.eu The purpose is to provide documented evidence that the method is fit for its intended purpose. globalresearchonline.neteuropa.eu The selection of validation tests depends on the type of analytical procedure. scielo.br

Interactive Table: Key Analytical Method Validation Parameters

| Parameter | Definition | Purpose |

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. globalresearchonline.netwjarr.com | To ensure that the signal measured is only from the analyte of interest, preventing interference from other substances. labmanager.com |

| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. particle.dk | To demonstrate a predictable relationship between analyte concentration and the instrument's response. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. labmanager.comwjarr.com | To determine how close the measured results are to the actual (true) value. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.comscielo.br It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. scielo.br | To measure the variability or randomness of the method when repeated on the same sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.comparticle.dk | To establish the minimum concentration at which the analyte can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.comwjarr.com | To establish the minimum concentration at which the analyte can be reliably and accurately measured. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. globalresearchonline.netwjarr.com | To demonstrate the reliability of the method during normal usage by testing its performance under slightly varied conditions. |

| System Suitability | A test to ensure that the analytical system is performing adequately at the time of analysis. wjarr.com | To verify that the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that is fit for use. |

Challenges in Analytical Characterization of this compound and its Reactive Intermediates

The analytical characterization of this compound and its related intermediates presents several distinct challenges, primarily stemming from the inherent reactivity of the α-aminonitrile functional group.

Chemical Instability : α-Aminonitriles are recognized as key intermediates in reactions like the Strecker synthesis, where they are precursors to amino acids. numberanalytics.commdpi.com This role highlights their potential for reactivity. They are susceptible to hydrolysis in aqueous environments, which can convert the nitrile group into a carboxylic acid, thereby transforming this compound into a different compound. This instability complicates the development of analytical methods, particularly for aqueous-based separation techniques like RP-HPLC, as it requires careful control of pH and sample handling to prevent degradation during analysis.

Formation of Reactive Intermediates : The analysis is not only of the parent compound but also of any intermediates that might form during its synthesis or degradation. Reactive intermediates are, by their nature, short-lived and present in low concentrations, making their detection and characterization exceptionally difficult. nih.govnih.gov Specialized techniques, such as trapping experiments or advanced spectroscopic methods like cryo-infrared ion spectroscopy, may be required to experimentally characterize these transient species. nih.govrsc.org

Potential for Side Reactions : Beyond hydrolysis, the aminonitrile moiety can participate in other reactions. For instance, it can be susceptible to reactions with other nucleophiles present in a sample matrix. mdpi.com This reactivity can lead to the formation of unexpected byproducts, which may interfere with the quantification of the primary analyte and complicate impurity profiling. The specific chemical environment, including the presence of substituents, can significantly influence the reactivity and stability of the molecule. chemrxiv.org

Method Specificity : Due to the potential for degradation and side-product formation, establishing method specificity is a critical challenge. The analytical method must be able to distinguish this compound from its potential degradants and process-related impurities. americanpharmaceuticalreview.com This often requires the use of high-resolution chromatographic techniques and stress testing (forced degradation studies) to intentionally generate potential degradation products and ensure the method can resolve them from the main compound. americanpharmaceuticalreview.com

Future Research Directions and Emerging Trends in Diethylaminoacetonitrile Chemistry

Development of Novel and Sustainable Synthetic Strategies

The synthesis of α-aminonitriles, including diethylaminoacetonitrile, is a cornerstone of organic chemistry. researchgate.net Future research is increasingly focused on developing synthetic routes that are not only efficient but also environmentally benign. One promising area is the one-pot synthesis of α-amino nitrile units from readily available formamides through alkylative Strecker cyanation. researchgate.net This method offers mild reaction conditions and is inexpensive, making it an attractive option for industrial applications. researchgate.net

Furthermore, the principles of green chemistry are being applied to the synthesis of related compounds, which could be adapted for this compound. For instance, the use of carbon dioxide (CO2) as a sustainable C1 source for the N-formylation and N-methylation of amines presents a catalyst-free approach to generating precursors for aminonitriles. researchgate.net

Future work will likely focus on:

Developing catalytic systems that minimize waste and energy consumption.

Exploring the use of renewable starting materials.

Designing continuous flow processes for safer and more efficient large-scale production. researchgate.net

Exploration of Unconventional Reactivity Modes and Catalytic Applications

This compound is recognized for its role as a latent acyl carbanion, a versatile synthon in organic synthesis. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netacs.orgresearchgate.net Its deprotonated form can engage in a variety of carbon-carbon bond-forming reactions. thieme-connect.de The exploration of its reactivity in novel transformations is an ongoing endeavor.

One area of interest is its application in catalytic asymmetric reactions. For example, N-alkylidene-α-aminoacetonitriles have been used in catalytic asymmetric Mannich-type reactions with ketimines, demonstrating the potential for creating chiral vicinal diamines. researchgate.net However, challenges remain, as this compound has been observed to poison nickel catalysts in certain cross-coupling reactions, suggesting that catalyst design is crucial for expanding its synthetic utility. scholaris.ca

Future research in this area may include:

The design of novel catalysts that are tolerant to the amine and nitrile functionalities of this compound.

The exploration of its use in photoredox catalysis to access new reaction pathways. lookchem.com

Further investigation into its role in multicomponent reactions to build molecular complexity in a single step.

The catalytic hydrogenation of this compound to produce N,N-diethylethylenediamine is another area of interest, with studies showing moderate yields using Raney nickel catalysts. researchgate.net Improving the efficiency and selectivity of this transformation remains a target for future research. researchgate.net

Advanced Computational Modeling for Complex this compound Systems

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. numberanalytics.com Density Functional Theory (DFT) can be employed to model reaction mechanisms, identify transition states, and analyze electron density maps to predict reactivity. For instance, computational studies on structural analogs have shed light on the influence of steric effects on reaction pathways.

Future computational work could focus on:

Developing more accurate predictive models for the reactivity of this compound with various electrophiles and in different solvent environments.

Simulating its interaction with catalyst surfaces to guide the design of more efficient and selective catalysts.

Investigating the spectroscopic properties of this compound and its derivatives to aid in their characterization. nist.gov

By combining experimental results with computational models, a deeper understanding of the fundamental principles governing the chemistry of this compound can be achieved.

Design and Synthesis of this compound-Based Functional Materials

While primarily known as a synthetic intermediate, the structural motifs accessible from this compound lend themselves to the creation of functional materials. semanticscholar.org Its derivatives have been incorporated into molecules with interesting biological and physical properties.

For example, amidines, which can be synthesized from this compound, are important in the development of functional materials and organo-catalysts. semanticscholar.org The synthesis of benzothiazole (B30560) amidines from N,N-diethylaminoacetonitrile has been reported, showcasing a pathway to heterocyclic structures with potential applications in materials science. semanticscholar.org

Future research directions include:

The synthesis of polymers incorporating the this compound backbone to explore their material properties.

The development of novel corrosion inhibitors, as amine-based compounds have shown effectiveness in protecting metallic surfaces. sci-hub.se

The design of new ligands for metal complexes, leveraging the coordinating ability of the amine and nitrile groups. acs.orgresearchgate.net

Interdisciplinary Research Frontiers Involving this compound

The versatility of this compound makes it a valuable tool in interdisciplinary research, bridging organic chemistry with fields such as medicinal chemistry, agrochemicals, and analytical science.

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. google.com Its derivatives have been explored for their potential anti-inflammatory, antioxidant, and anti-tyrosinase activities. researchgate.net

In the field of analytical chemistry, this compound has been identified as a volatile organic compound in exhaled breath, suggesting its potential as a biomarker for physiological or pathological states. mdpi.com

Emerging interdisciplinary research could involve:

The synthesis of novel bioactive molecules for drug discovery programs. bhumipublishing.com

The development of new agrochemicals based on its chemical scaffold. researchgate.net